![molecular formula C7H9NO3 B566284 4-Isopropyloxazole-2-carboxylic acid CAS No. 1187172-65-1](/img/structure/B566284.png)
4-Isopropyloxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-oxazolecarboxylic Acid is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 .
Molecular Structure Analysis
The molecular structure of 4-Isopropyl-2-oxazolecarboxylic acid can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy allows identifying this information through absorption and emission of light in the infrared region .Chemical Reactions Analysis
The reactions of carboxylic acids, which 4-Isopropyl-2-oxazolecarboxylic acid is a type of, can be complex. They can undergo nucleophilic acyl substitution reactions, where the reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . Oxazoles, a class of compounds that 4-Isopropyl-2-oxazolecarboxylic acid belongs to, play a major role in many important chemical reactions, both as intermediates and as final products .Physical And Chemical Properties Analysis
4-Isopropyl-2-oxazolecarboxylic acid is an off-white solid with a purity of 95%. It should be stored in a freezer .Scientific Research Applications
Synthesis and Chemical Transformations
4-Isopropyloxazole-2-carboxylic acid and its derivatives play a crucial role in organic synthesis, particularly in the synthesis of heterocyclic compounds. The controlled isoxazole-azirine-isoxazole/oxazole isomerization process, facilitated by Fe(II)-catalyzed reactions, leads to the formation of isoxazole-4-carboxylic esters and amides, demonstrating the compound's versatility in synthetic organic chemistry (Serebryannikova et al., 2019). Furthermore, the domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis showcases the utility of isoxazole derivatives in the synthesis of pyrrole carboxylic acid derivatives, offering pathways to new chemical entities with potential biological activities (Galenko et al., 2015).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, isoxazole carboxamide derivatives have been synthesized and evaluated for their anti-nociceptive potential, indicating the pharmacological relevance of isoxazole-based compounds. Specifically, certain 3-substituted-isoxazole-4-carboxamide derivatives showed promising analgesic activity, suggesting the potential for pain management applications (Bibi et al., 2019).
Material Science and Surface Chemistry
In the field of material science and surface chemistry, self-assembled monolayers (SAMs) of related compounds, such as 4-mercaptobenzoic acid on gold surfaces, have been studied for their electrochemical and infrared spectroscopy properties. These studies shed light on the potential applications of isoxazole derivatives in the development of sensors and nanostructured materials, demonstrating the compound's utility beyond traditional organic synthesis and pharmacology (Rosendahl & Burgess, 2008).
Heterocyclic Compound Synthesis
Isoxazole and oxazole rings are pivotal in the synthesis of diverse heterocyclic compounds, which are key structures in many drugs and agrochemicals. The synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones, for example, demonstrates the importance of isoxazole carboxylates in generating bioactive molecules, highlighting their significance in drug discovery and development processes (Bamoharram et al., 2010).
Future Directions
properties
IUPAC Name |
4-propan-2-yl-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOQHVIFRKIBLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674028 |
Source
|
Record name | 4-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyloxazole-2-carboxylic acid | |
CAS RN |
1187172-65-1 |
Source
|
Record name | 4-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.